

Application Notes: Live-Cell RNA Imaging Using the DFHBI-2T/Broccoli Aptamer System

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Compound of Interest

Compound Name: *Dfhbi-2T*

Cat. No.: *B15144248*

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Introduction

The ability to visualize RNA in living cells provides invaluable insights into gene expression, regulation, and transport. The use of fluorogen-activating RNA aptamers is a powerful technique for this purpose. This system relies on a genetically encoded RNA aptamer, such as Broccoli or Spinach, that binds to a cell-permeable, non-fluorescent dye (a fluorogen) and induces a conformational change that renders the dye fluorescent.[1][2][3] One such fluorogen is 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2T (**DFHBI-2T**). When **DFHBI-2T** binds to its cognate RNA aptamer, such as Broccoli, it forms a complex that emits a fluorescent signal, allowing for the real-time visualization of the tagged RNA's localization and dynamics within living cells.[4] This technology offers a minimally invasive method for RNA tracking without the need for fluorescent protein tags or fixation required by techniques like fluorescence in situ hybridization (FISH).[4][5]

Principle of the Method

The **DFHBI-2T**/Broccoli system is analogous to the widely used Green Fluorescent Protein (GFP) for protein imaging.[1][2] The core components are:

- The RNA Aptamer (e.g., Broccoli): A short, structured RNA sequence that is genetically fused to the RNA of interest. The Broccoli aptamer is engineered for improved thermal stability and folding efficiency in cellular environments.[4]

- The Fluorogen (**DFHBI-2T**): A cell-permeable small molecule that is essentially non-fluorescent in its unbound state. Upon binding to the Broccoli aptamer, its fluorescence is activated.[\[3\]](#)[\[4\]](#)

The key advantage of this system is the low background fluorescence, as the unbound **DFHBI-2T** does not fluoresce.[\[2\]](#) While **DFHBI-2T** offers optical properties suitable for YFP filter sets, it has a lower fluorescent quantum yield compared to its counterpart, DFHBI-1T.[\[4\]](#)

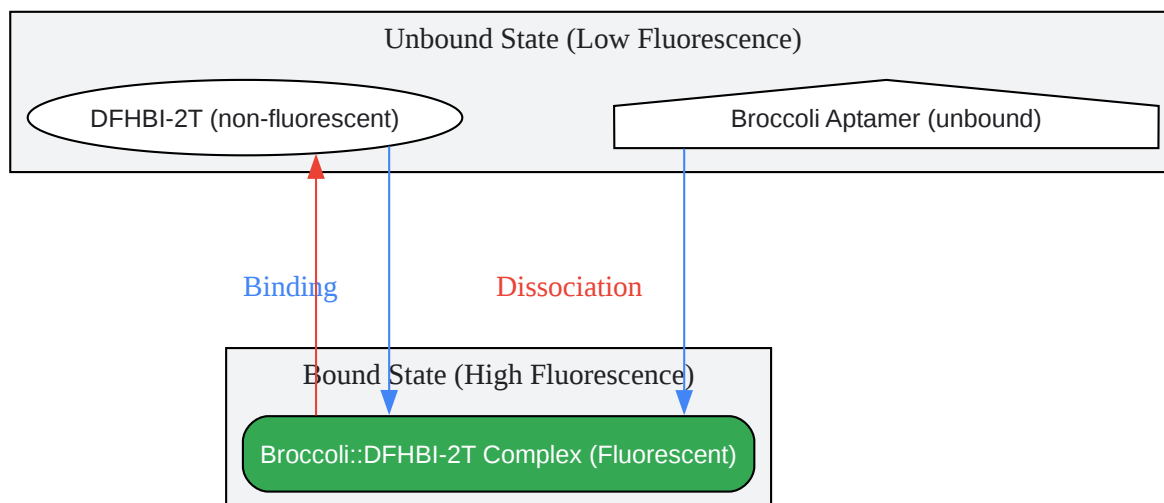
Quantitative Data

The selection of the appropriate fluorogen is critical for successful imaging experiments. The following table summarizes the key properties of **DFHBI-2T** and related fluorogens when complexed with an RNA aptamer.

Fluorogen	Excitation (nm)	Emission (nm)	Relative Brightness	Filter Set Compatibility	Reference
DFHBI-2T	~472	~525	Lower quantum yield	YFP	[4]
DFHBI	470-488	501-532	Standard	GFP/FITC	[1] [3] [6]
DFHBI-1T	470-488	500-550	Increased brightness in cells	GFP/FITC	[4] [6] [7]

Mechanism of Fluorescence Activation

The fluorescence of **DFHBI-2T** is activated upon binding to the Broccoli RNA aptamer. The aptamer provides a structured pocket that constrains the fluorogen, leading to an increase in its quantum yield and a detectable fluorescent signal.



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Caption: Mechanism of **DFHBI-2T** fluorescence activation upon binding to the Broccoli RNA aptamer.

Experimental Protocols

Protocol 1: In Vitro Characterization of Aptamer-Tagged RNA

This protocol is designed to verify that the Broccoli-tagged RNA of interest is correctly transcribed and folds properly to activate **DFHBI-2T** fluorescence.

Materials:

- Linear DNA template containing a T7 promoter followed by the Broccoli-tagged RNA sequence.
- T7 RNA polymerase and transcription buffer.
- RNase-free water, tubes, and tips.
- **DFHBI-2T** stock solution (e.g., 40 mM in DMSO).

- Fluorescence measurement buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂.[\[8\]](#)
- Fluorimeter or plate reader.

Methodology:

- In Vitro Transcription:
 - Set up a standard in vitro transcription reaction using your linear DNA template and T7 RNA polymerase.
 - Incubate at 37°C for 2-4 hours.
 - Purify the transcribed RNA using a suitable method (e.g., phenol-chloroform extraction, spin column purification).
 - Quantify the RNA concentration using a spectrophotometer.[\[6\]](#)
- Fluorescence Measurement:
 - Prepare a working solution of **DFHBI-2T** (e.g., 10 µM) in the fluorescence measurement buffer.
 - In a 96-well plate or cuvette, prepare the following samples:
 - Sample: 1 µM purified RNA + 10 µM **DFHBI-2T** in buffer.[\[6\]](#)
 - Negative Control 1 (No RNA): 10 µM **DFHBI-2T** in buffer.
 - Negative Control 2 (No Dye): 1 µM purified RNA in buffer.
 - Positive Control: A known functional Broccoli aptamer RNA at 1 µM + 10 µM **DFHBI-2T**.
 - Incubate at room temperature for 10 minutes, protected from light.
 - Measure the fluorescence using an excitation wavelength appropriate for YFP filters (around 472 nm) and emission collection around 525 nm.[\[4\]](#)

- Subtract the background fluorescence from the "No RNA" control. A fluorescence signal significantly above background indicates proper folding and function.[8]

Protocol 2: Live-Cell Imaging in Mammalian Cells

This protocol outlines the steps for expressing Broccoli-tagged RNA in mammalian cells and imaging with **DFHBI-2T**.

Materials:

- Mammalian cells (e.g., HEK293T, HeLa).
- Expression vector containing the gene for the Broccoli-tagged RNA.
- Transfection reagent.
- Cell culture medium.
- **DFHBI-2T** stock solution.
- Fluorescence microscope with a YFP filter set.
- Glass-bottom dishes or plates suitable for imaging.

Methodology:

- Cell Seeding and Transfection:
 - Seed mammalian cells onto glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
 - Transfect the cells with the expression vector for the Broccoli-tagged RNA using a standard transfection protocol.
- Expression of Tagged RNA:
 - Allow the cells to express the RNA for 24-48 hours post-transfection.
- Labeling with **DFHBI-2T**:

- Prepare a working solution of **DFHBI-2T** in pre-warmed cell culture medium. A typical final concentration is 20-40 μM .^[1] The optimal concentration should be determined empirically.
- Remove the old medium from the cells and wash once with PBS.
- Add the **DFHBI-2T**-containing medium to the cells.
- Incubate for 30-60 minutes at 37°C in a cell culture incubator.
- Fluorescence Microscopy:
 - Image the cells using a fluorescence microscope equipped with a YFP filter set.
 - To confirm signal specificity, image a control group of untransfected cells treated with **DFHBI-2T** to assess background fluorescence.^[6]
 - Due to potential photobleaching, it is advisable to use minimal excitation light and exposure times.^{[4][5]} Pulsed illumination schemes can help mitigate this effect.^[4]

Protocol 3: Flow Cytometry for Quantitative Analysis

Flow cytometry can be used to quantify the overall fluorescence of a cell population expressing the Broccoli-tagged RNA.^[1]

Materials:

- Transfected and non-transfected cells.
- PBS (Phosphate-Buffered Saline).
- **DFHBI-2T**.
- Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm).^[1]

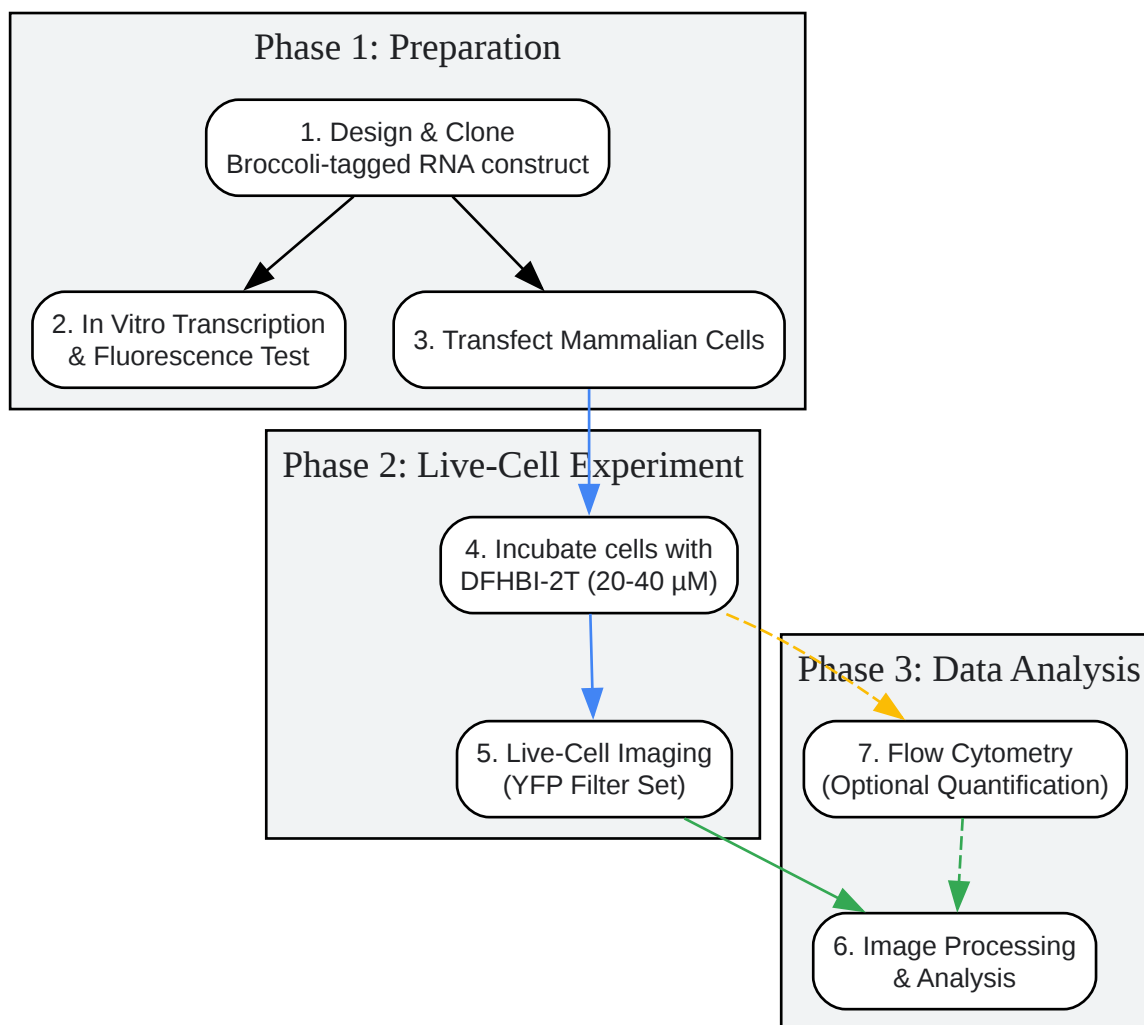
Methodology:

- Cell Preparation:
 - Harvest transfected and control cells (e.g., by trypsinization).

- Resuspend the cells in 1 ml of PBS.
- Labeling:
 - Add **DFHBI-2T** to the cell suspension to a final concentration of 20-40 μ M.
 - Incubate for 10-20 minutes at room temperature, protected from light.[\[1\]](#)
- Flow Cytometry Analysis:
 - Analyze the cell suspension on a flow cytometer.
 - Use the 488 nm laser for excitation and detect the emission in the FITC or a similar channel (e.g., 530/30 nm).[\[1\]](#)
 - Run a negative control of untransfected cells with **DFHBI-2T** to set the gate for the fluorescent population.
 - A significant shift in fluorescence intensity in the transfected population compared to the control indicates successful expression and labeling.[\[1\]](#)

Experimental Workflow

The following diagram illustrates the overall workflow for a typical live-cell RNA imaging experiment using the **DFHBI-2T**/Broccoli system.



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Caption: Workflow for live-cell RNA imaging from construct design to data analysis.

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